N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Description
N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl linkage, and a methoxy-substituted oxazole ring
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-7(12-8(14)4-3-5-9(12)15)16-13(18)10-6-11(19-2)17-20-10/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVKGWVPSSHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)NC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves the use of a difluorophenyl halide and a suitable base to facilitate the substitution reaction.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the oxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are commonly used.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the oxazole ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-4-carboxamide
- N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-thiazole-5-carboxamide
- N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-sulfonamide
Uniqueness
N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both difluorophenyl and methoxy groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
